(R)-1,2,3,4-Tetrahydroquinolin-3-amine
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Overview
Description
(R)-1,2,3,4-Tetrahydroquinolin-3-amine is a chiral amine derivative of tetrahydroquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1,2,3,4-Tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction conditions often include a hydrogen pressure of 1-5 atm and temperatures ranging from 25-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(R)-1,2,3,4-Tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products
The major products formed from these reactions include substituted tetrahydroquinolines, fully saturated amines, and various quinoline derivatives.
Scientific Research Applications
(R)-1,2,3,4-Tetrahydroquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (R)-1,2,3,4-Tetrahydroquinolin-3-amine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroquinoline: The parent compound without the amine group.
(3S)-1,2,3,4-tetrahydroquinolin-3-amine: The enantiomer of the (3R) compound.
Quinoline: The fully aromatic analog.
Uniqueness
(R)-1,2,3,4-Tetrahydroquinolin-3-amine is unique due to its chiral nature and the presence of the amine group, which imparts specific reactivity and potential biological activity. Its chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(3R)-1,2,3,4-tetrahydroquinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSQFLMMNVFTRT-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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